molecular formula C11H26O3Si B1581862 Silane, trimethoxy(2,4,4-trimethylpentyl)- CAS No. 34396-03-7

Silane, trimethoxy(2,4,4-trimethylpentyl)-

Cat. No.: B1581862
CAS No.: 34396-03-7
M. Wt: 234.41 g/mol
InChI Key: UWSYCPWEBZRZNJ-UHFFFAOYSA-N
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Description

Silane, trimethoxy(2,4,4-trimethylpentyl)- is a useful research compound. Its molecular formula is C11H26O3Si and its molecular weight is 234.41 g/mol. The purity is usually 95%.
The exact mass of the compound Silane, trimethoxy(2,4,4-trimethylpentyl)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Silane, trimethoxy(2,4,4-trimethylpentyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Silane, trimethoxy(2,4,4-trimethylpentyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Pharmacokinetics

. This could potentially impact its bioavailability.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Trimethoxy(2,4,4-trimethylpentyl)silane. For instance, the compound reacts slowly with moisture or water , suggesting that its reactivity and stability may be influenced by humidity and other moisture-related conditions. may also affect its distribution and efficacy in different environments.

Properties

IUPAC Name

trimethoxy(2,4,4-trimethylpentyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H26O3Si/c1-10(8-11(2,3)4)9-15(12-5,13-6)14-7/h10H,8-9H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWSYCPWEBZRZNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C)(C)C)C[Si](OC)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H26O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9042380
Record name Silane, trimethoxy(2,4,4-trimethylpentyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9042380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Silane, trimethoxy(2,4,4-trimethylpentyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

34396-03-7, 88468-45-5
Record name Trimethoxy(2,4,4-trimethylpentyl)silane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34396-03-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,4,4-Trimethylpentyl)trimethoxysilane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034396037
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silane, trimethoxy(2,4,4-trimethylpentyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Silane, trimethoxy(2,4,4-trimethylpentyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9042380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trimethoxy(2,4,4-trimethylpentyl)silane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.253
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 88468-45-5
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (2,4,4-TRIMETHYLPENTYL)TRIMETHOXYSILANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/883304P6PA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Isooctyl trimethoxysilane contribute to the creation of superhydrophobic surfaces?

A1: Isooctyl trimethoxysilane (ITMS) plays a crucial role in creating superhydrophobic surfaces due to its low surface energy. [] When applied to a substrate like glass and heat-treated, ITMS forms a thin film. This film, in conjunction with micro and nanoparticles of silicon, creates a rough surface composed of nanopillars. These nanopillars minimize the contact area between water droplets and the surface, leading to the observed superhydrophobicity. The research demonstrated a water contact angle as high as 154° ± 2° for glass coated with silicon micro and nanoparticles and modified with ITMS. []

Q2: How does the thermal stability of Isooctyl trimethoxysilane impact its application in superhydrophobic coatings?

A2: The research highlights the impressive thermal stability of ITMS-modified coatings. [] The study revealed that the superhydrophobic properties of the ITMS-based coating remained stable even after exposure to temperatures up to 200 °C. Furthermore, the coating retained its superhydrophobicity up to 400 °C, showcasing its robustness for high-temperature applications. [] This high thermal stability is crucial for applications where the coated material might be subjected to elevated temperatures without compromising its water-repellent properties.

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